molecular formula C23H16FN3 B2857134 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-79-6

1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

カタログ番号: B2857134
CAS番号: 901043-79-6
分子量: 353.4
InChIキー: FUFWZBHJKTZGJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core. This structure is modified with a 4-fluorophenyl group at position 1, a methyl group at position 8, and a phenyl group at position 2. Pyrazolo[4,3-c]quinolines are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and gamma-secretase inhibition properties . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the methyl group at position 8 may influence lipophilicity and binding affinity .

特性

IUPAC Name

1-(4-fluorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-5-3-2-4-6-16)26-27(23)18-10-8-17(24)9-11-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFWZBHJKTZGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the construction of the pyrazoloquinoline core. One common approach is the condensation of appropriate precursors, such as 4-fluorophenylhydrazine and a suitable quinoline derivative, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

化学反応の分析

Types of Reactions: 1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinone derivatives, while reduction may result in the formation of reduced analogs.

科学的研究の応用

1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

  • Biology: It has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound's unique properties make it valuable in the development of new materials and technologies, such as organic semiconductors and sensors.

作用機序

The mechanism by which 1-(4-Fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Compound Name Substituents (Positions) Key Activities IC50/EC50 (if reported) Reference
Target Compound 1-(4-Fluorophenyl), 8-Methyl, 3-Phenyl Anticancer (Topo I/IIα inhibition), Anti-inflammatory Not explicitly reported
ELND006 4-Cyclopropyl, 7,8-Difluoro, 5-Sulfonyl Gamma-secretase inhibition (Aβ-selective) Notch-sparing activity
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline 3-Amino, 4-(4-Hydroxyphenylamino) Anti-inflammatory (iNOS/COX-2 inhibition) IC50 ~1400W (submicromolar)
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 7-CF₃, 1-Methyl, 3-Phenyl Enhanced HOMO/LUMO, Ionization potential (photophysical applications) N/A
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8-Ethyl, 1-(4-Fluorophenyl), 3-(4-Methylphenyl) Increased logP (6.58), Low aqueous solubility (logSw = -5.81) N/A

Key Observations:

  • Electron-Withdrawing Groups (e.g., Fluorine, CF₃): The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-halogenated analogs .
  • Amino Groups: 3-Amino-substituted analogs (e.g., 2i in ) exhibit potent anti-inflammatory activity via iNOS/COX-2 inhibition, whereas the target compound lacks amino groups, suggesting divergent mechanisms.
  • Alkyl vs.

Physicochemical Properties

Property Target Compound 8-Ethyl Analog 3-Amino Analog ELND006
Molecular Weight 381.45 381.45 ~330 (estimated) 497.34
logP ~6.5 (estimated) 6.58 ~2.5 (hydrophilic) 4.2
Polar Surface Area ~23 Ų 22.71 Ų ~80 Ų ~90 Ų
Solubility (logSw) -5.8 (estimated) -5.81 -3.5 (higher) -4.1

Analysis:

  • The target compound’s high logP (~6.5) suggests strong lipophilicity, favoring blood-brain barrier penetration, whereas hydrophilic analogs (e.g., 3-amino derivatives) may have better aqueous solubility but reduced CNS activity .
  • ELND006’s sulfonyl group increases polarity (PSA ~90 Ų), limiting its use in CNS-targeted therapies compared to the target compound .

生物活性

1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The unique structure, characterized by a pyrazoloquinoline core with specific substituents, suggests diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a fluorophenyl group at the para position, a methyl group at position 8, and a phenyl group at position 3. These structural characteristics contribute to its electronic properties and biological interactions.

Property Detail
IUPAC Name 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Molecular Formula C23H16FN3
Molecular Weight 369.39 g/mol
Key Functional Groups Fluorine, Methyl, Phenyl

The biological activity of 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is believed to involve interactions with specific molecular targets such as enzymes and receptors. Research indicates that it may exert its effects through the modulation of pathways associated with inflammation and cancer cell proliferation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. Specifically, compounds similar to 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

A comparative analysis demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents:

Compound IC50 (µM) Comments
1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinolineTBDPotential for further optimization
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Significant anti-inflammatory activity
Positive Control (1400 W)TBDEstablished standard for comparison

Anticancer Activity

The anticancer properties of pyrazolo[4,3-c]quinolines have also been a focus of research. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation across various tumor types. The presence of fluorinated groups has been noted to enhance metabolic stability and potency against cancer cell lines.

Case Studies

Several case studies illustrate the efficacy of pyrazolo[4,3-c]quinoline derivatives:

  • Study on RAW 264.7 Cells : A study demonstrated that compounds structurally related to 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline significantly reduced NO production in LPS-stimulated cells, indicating robust anti-inflammatory activity .
  • Cytotoxicity Assessment : Another investigation reported that certain derivatives exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazoloquinoline core via cyclization of substituted phenylhydrazines with ketones or aldehydes under acidic conditions (e.g., acetic acid) .
  • Step 2 : Introduction of substituents (e.g., fluorophenyl, methyl) via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions, using palladium catalysts and controlled temperatures (80–120°C) .
  • Critical conditions : Solvent choice (e.g., DMF or acetonitrile), inert atmosphere (N₂/Ar), and purification via column chromatography to isolate intermediates. Yield optimization often requires stoichiometric balancing of reactants and avoiding over-oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments .
  • X-ray Diffraction : Resolves the 3D crystal structure, including bond angles and torsional strain in the fused pyrazoloquinoline system. Orthorhombic crystal systems (space group P212121) are commonly observed .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents or by-products .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[4,3-c]quinoline derivatives, such as conflicting enzyme inhibition data?

  • Standardized assays : Replicate studies under identical conditions (pH, temperature, substrate concentration) to minimize variability .
  • SAR analysis : Compare substituent effects using a table like:
Substituent PositionGroupBiological Activity (IC₅₀)Source
14-FluorophenylCOX-2 inhibition: 2.1 µM
8MethylReduced cytotoxicity
3PhenylEnhanced kinase binding
  • Cross-validate with computational docking to identify binding site interactions .

Q. What computational strategies predict the binding affinity and selectivity of this compound toward kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with fluorophenyl groups and hydrophobic contacts with methyl substituents .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR models : Train regression models on substituent electronic parameters (Hammett constants) to predict activity trends .

Q. How does the methyl group at position 8 influence the compound’s metabolic stability compared to halogenated analogs?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites. The methyl group reduces CYP450-mediated oxidation compared to halogenated derivatives (e.g., 8-fluoro analogs) .
  • Plasma stability assays : Measure half-life in plasma; methyl substitution enhances stability (t₁/₂ > 6 hrs) due to steric hindrance .

Q. What experimental designs are optimal for SAR studies targeting anti-inflammatory activity?

  • Stepwise substitution : Synthesize derivatives with varying groups at positions 1, 3, and 8. Prioritize electron-withdrawing groups (e.g., -F, -Cl) for enhanced COX-2 affinity .
  • In vivo models : Use carrageenan-induced rat paw edema to measure dose-dependent inflammation reduction. Correlate with in vitro COX-2 inhibition data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Control variables : Ensure consistent cell passage numbers, culture media, and incubation times.
  • Mechanistic follow-up : Perform transcriptomic profiling (RNA-seq) to identify off-target pathways affected in resistant cell lines .
  • Comparative assays : Test parallel derivatives (e.g., 8-methoxy vs. 8-methyl) to isolate substituent-specific effects .

Methodological Resources

  • Synthesis protocols : Refer to multi-step routes in .
  • Structural validation : XRD (CCDC deposition codes) , NMR (Bruker Avance III) .
  • Biological assays : Detailed MTT/COX-2 protocols in .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。